Product packaging for K4Hbv5jtb3(Cat. No.:CAS No. 1289024-11-8)

K4Hbv5jtb3

Cat. No.: B8818572
CAS No.: 1289024-11-8
M. Wt: 333.5 g/mol
InChI Key: LZTSMPYESKABAS-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K4HBV5JTB3, with the CAS registration number 1289024-11-8, is a chiral organic compound identified by its systematic IUPAC name, (S)-9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one . Its molecular formula is C19H31NO2Si . This compound features a complex bicyclic structure that incorporates a seven-membered carbocycle fused with a pyridinone ring, a chiral center at the (S)-9 position, and a protective triisopropylsilyl (TIPS) ether group. The presence of these functional groups makes it a versatile and valuable intermediate in sophisticated organic syntheses. The primary research application of this compound is as a key synthetic building block, particularly in pharmaceutical research and development. The pyridinone moiety is a common pharmacophore found in molecules with a wide range of biological activities, while the TIPS group serves as a robust protecting group for alcohols, allowing for selective reactions at other sites on the molecule . Its specific structure suggests potential utility in the synthesis of novel compounds for biological screening, process chemistry development for active pharmaceutical ingredients (APIs), and as a precursor in medicinal chemistry campaigns aimed at exploring structure-activity relationships (SAR). Researchers value this compound for its role in constructing complex molecular architectures, which is essential in fields like drug discovery and the development of new catalytic systems. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and disposal should be performed by qualified professionals in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1289024-11-8

Molecular Formula

C19H31NO2Si

Molecular Weight

333.5 g/mol

IUPAC Name

(9S)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

InChI

InChI=1S/C19H31NO2Si/c1-13(2)23(14(3)4,15(5)6)22-18-11-7-10-17(21)16-9-8-12-20-19(16)18/h8-9,12-15,18H,7,10-11H2,1-6H3/t18-/m0/s1

InChI Key

LZTSMPYESKABAS-SFHVURJKSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CCCC(=O)C2=C1N=CC=C2

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCCC(=O)C2=C1N=CC=C2

Origin of Product

United States

Structural Elucidation Methodologies for K4hbv5jtb3

Advanced Spectroscopic Techniques for K4Hbv5jtb3 Structure Determination

Advanced spectroscopic techniques provide invaluable data for the comprehensive structural characterization of organic molecules. For this compound, the primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques offer complementary information that, when combined, allows for the confident assignment of a molecular structure. studypug.comclariant.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the environment and connectivity of specific atomic nuclei within a molecule. libretexts.orglibretexts.orgjchps.com For this compound, NMR experiments involving hydrogen (¹H) and carbon-13 (¹³C) nuclei are particularly informative for structural elucidation. azooptics.comiosrjournals.org The technique relies on the principle that certain atomic nuclei possess a magnetic spin and will absorb and re-emit radiofrequency energy when placed in a strong magnetic field. jchps.com The specific frequencies at which these nuclei resonate are influenced by their local electronic environment, providing unique "fingerprints" for different parts of the molecule. libretexts.orgazooptics.com

Unidimensional NMR (e.g., ¹H, ¹³C) Applications in this compound Analysis

Unidimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are typically the first step in the NMR analysis of this compound. iosrjournals.orgemerypharma.com The ¹H NMR spectrum provides information on the different types of protons present, their relative numbers, and their coupling interactions with neighboring protons. jchps.comazooptics.comslideshare.net Key parameters extracted from a ¹H NMR spectrum include chemical shift (δ), integration, and multiplicity. azooptics.comemerypharma.comlibretexts.org

For this compound, a hypothetical ¹H NMR spectrum might show signals at various chemical shifts, indicating protons in different electronic environments (e.g., aliphatic, aromatic, near electronegative atoms). azooptics.comacdlabs.com The integration of these signals would provide the relative number of protons contributing to each peak group. emerypharma.comacdlabs.com Peak splitting (multiplicity) arises from spin-spin coupling with neighboring nuclei, providing insights into the connectivity of proton-bearing atoms. libretexts.orgslideshare.net

The ¹³C NMR spectrum, while less sensitive than ¹H NMR due to the lower natural abundance of the ¹³C isotope, provides information on the different types of carbon atoms in this compound. libretexts.orgazooptics.com ¹³C NMR spectra typically show a single peak for each unique carbon environment. azooptics.com Information regarding the number of protons attached to each carbon (e.g., CH₃, CH₂, CH, quaternary C) can be obtained using techniques like DEPT (Distortionless Enhancement of Polarization Transfer). emerypharma.com

Hypothetical Unidimensional NMR Data for this compound

SpectrumChemical Shift (δ, ppm)Integration (¹H only)Multiplicity (¹H only)Assignment (Hypothetical)
¹H NMR1.256HTriplet-CH₃
¹H NMR2.504HQuartet-CH₂-
¹H NMR3.802HSinglet-CH₂-O-
¹³C NMR15.8---CH₃
¹³C NMR32.1---CH₂-
¹³C NMR68.5---CH₂-O-
¹³C NMR175.0---C=O

Note: This table presents hypothetical data for illustrative purposes only.

Multidimensional NMR (e.g., COSY, HSQC) for this compound Connectivity Mapping

Multidimensional NMR experiments provide crucial information about the connectivity and spatial relationships between nuclei in this compound that cannot be obtained from unidimensional spectra alone. emerypharma.comwikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear 2D NMR technique reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comwikipedia.orgcreative-biostructure.com A COSY spectrum of this compound would show cross-peaks off the diagonal, connecting the chemical shifts of coupled protons. emerypharma.comcreative-biostructure.com This helps in tracing the connectivity of proton networks within the molecule. wikipedia.org For instance, a cross-peak between a signal at δ 1.25 ppm and δ 2.50 ppm in the hypothetical data would indicate that the protons giving rise to these signals are coupled, suggesting a -CH₂-CH₃ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlations). emerypharma.comwikipedia.orgcreative-biostructure.com An HSQC spectrum of this compound would display cross-peaks linking the ¹H chemical shift (on one axis) and the ¹³C chemical shift (on the other axis) for each CH, CH₂, or CH₃ group. emerypharma.comwikipedia.org This is invaluable for assigning carbon signals based on known proton assignments and vice versa. iosrjournals.orgemerypharma.com Based on the hypothetical data, an HSQC cross-peak would be expected between the ¹H signal at δ 1.25 ppm and the ¹³C signal at δ 15.8 ppm, confirming the -CH₃ group. Similarly, a cross-peak between ¹H at δ 2.50 ppm and ¹³C at δ 32.1 ppm would support the -CH₂- assignment.

Hypothetical Multidimensional NMR Connectivity Data for this compound

ExperimentCorrelated Nuclei¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Indicated Connectivity (Hypothetical)
COSY¹H - ¹H1.25N/ACoupled to ¹H at 2.50 ppm
COSY¹H - ¹H2.50N/ACoupled to ¹H at 1.25 ppm
HSQC¹H - ¹³C1.2515.8C directly bonded to these protons
HSQC¹H - ¹³C2.5032.1C directly bonded to these protons
HSQC¹H - ¹³C3.8068.5C directly bonded to these protons

Note: This table presents hypothetical data for illustrative purposes only.

NMR Chemical Shift Analysis for this compound Structural Insights

The chemical shift values observed in the ¹H and ¹³C NMR spectra of this compound are highly indicative of the electronic environment surrounding the nuclei. libretexts.orgazooptics.comlibretexts.org Factors such as the presence of electronegative atoms, hybridization of carbon atoms, and aromaticity influence chemical shifts. azooptics.comlibretexts.orgacdlabs.com By comparing the observed chemical shifts to tabulated values for known functional groups and structural fragments, significant structural insights into this compound can be gained. azooptics.com

For example, in the hypothetical data, the ¹H chemical shift at δ 3.80 ppm and the corresponding ¹³C chemical shift at δ 68.5 ppm are characteristic of protons and carbons adjacent to an oxygen atom, suggesting the presence of an ether or alcohol functional group in this compound. azooptics.comacdlabs.com The ¹³C signal at δ 175.0 ppm is highly suggestive of a carbonyl group, likely from a carboxylic acid, ester, or amide. azooptics.com

Hypothetical NMR Chemical Shift Interpretation for this compound

NucleusChemical Shift (δ, ppm)Typical Range (ppm)Potential Functional Group/Environment
¹H1.250.9-1.7Aliphatic CH₃
¹H2.501.2-2.8Aliphatic CH₂ adjacent to electron-withdrawing group
¹H3.803.2-4.5CH₂ adjacent to oxygen (ether, alcohol)
¹³C15.88-30Aliphatic CH₃
¹³C32.120-45Aliphatic CH₂
¹³C68.560-90sp³ Carbon bonded to oxygen
¹³C175.0160-185Carbonyl (acid, ester, amide)

Note: This table presents hypothetical data for illustrative purposes only.

Computer-Assisted Structure Elucidation (CASE) for this compound

Computer-Assisted Structure Elucidation (CASE) systems are powerful software tools that aid in the complex process of determining the structure of an unknown compound like this compound by integrating and interpreting spectroscopic data. acdlabs.comwikipedia.orgontosight.ai CASE systems utilize algorithms to generate possible molecular structures based on the molecular formula (often determined by mass spectrometry) and the constraints provided by NMR data, including chemical shifts, coupling constants, and correlations from 2D experiments. ontosight.aimestrelab.comrsc.org

For this compound, a CASE system would take the hypothetical NMR data (¹H, ¹³C, COSY, HSQC) and potentially mass spectral data as input. It would then generate a list of plausible structures that are consistent with all the provided spectroscopic evidence. ontosight.ai The system can also predict theoretical spectra for candidate structures and compare them to the experimental data, helping to rank the possibilities and identify the most likely structure for this compound. mestrelab.comrsc.org While CASE systems significantly expedite the structure elucidation process, they often require expert interpretation of the input data and the generated results. acdlabs.comrsc.org

Mass Spectrometry (MS) in this compound Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its structural fragments. studypug.comnumberanalytics.comcurrenta.demdpi.com In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). studypug.commdpi.com

For this compound, a high-resolution mass spectrum would provide an accurate measurement of the molecular ion peak, which corresponds to the molecular weight of the compound. currenta.demdpi.com This accurate mass can be used to determine the elemental formula of this compound. currenta.de Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a fragmentation pattern is generated. currenta.demdpi.comnih.gov The m/z values of these fragment ions provide clues about the substructures present in this compound and how the molecule breaks apart. currenta.demdpi.com

Hypothetical Mass Spectrometry Data for this compound

Type of Datam/z ValueRelative Abundance (%)Interpretation (Hypothetical)
Molecular Ion132.08680Molecular Weight = 132.086
Fragment Ion103.05545Loss of a fragment (e.g., C₂H₅O)
Fragment Ion87.02460Loss of a fragment (e.g., C₃H₇)
Fragment Ion59.013100 (Base Peak)Most stable fragment (e.g., C₃H₇O)

Note: This table presents hypothetical data for illustrative purposes only. The hypothetical molecular weight and fragmentation pattern are illustrative and not based on a real compound.

The combination of accurate molecular weight information and the analysis of fragmentation pathways from MS data provides essential constraints for the structural elucidation of this compound, particularly when used in conjunction with NMR data. studypug.comcurrenta.de

Given that this compound is a hypothetical compound, a table of real PubChem CIDs cannot be provided.

Infrared (IR) Spectroscopy for this compound Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique utilized to identify the functional groups present within a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the stretching and bending vibrations of the molecular bonds. nih.govnih.govbioregistry.io The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique molecular fingerprint. nih.govbioregistry.io

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Electronic Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to probe the electronic transitions within a molecule, providing insights into its electronic structure, particularly the presence of conjugated systems and chromophores. This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum.

For this compound, the pyridine (B92270) ring and the carbonyl group are potential chromophores that would exhibit absorption in the UV-Vis region. The π→π* and n→π* electronic transitions within these functional groups would give rise to characteristic absorption bands. Analysis of the wavelengths and intensities of these bands can provide information about the extent of conjugation and the electronic environment within the molecule. For instance, the presence of the aromatic pyridine system would likely result in absorption bands in the UV region.

Raman Spectroscopy for this compound Vibrational Analysis

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. It is based on the inelastic scattering of light by molecules, providing information about their vibrational modes. While IR spectroscopy measures changes in dipole moment during vibrations, Raman spectroscopy measures changes in polarizability.

X-Ray Fluorescence Spectroscopy (XRF) for Elemental Composition of this compound

X-Ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of a sample. It works by exciting core electrons of atoms with high-energy X-rays, causing the emission of characteristic fluorescent X-rays as electrons transition back to lower energy levels. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis.

For this compound (C₁₉H₃₁NO₂Si), XRF spectroscopy would be employed to confirm the presence of silicon (Si) and potentially other heavier elements if present as impurities, although the primary elemental composition (C, H, N, O, Si) is known from the molecular formula. XRF is particularly useful for detecting elements with atomic numbers greater than fluorine (Z > 9). While C, H, N, and O are not typically detected by standard XRF, the presence and relative abundance of silicon could be verified, providing crucial elemental information to support the molecular formula derived from other techniques like mass spectrometry (though MS is outside the scope of this article).

Integration of Multimodal Spectroscopic Data for this compound Elucidation

The structural elucidation of a complex molecule like this compound is rarely achieved using a single spectroscopic technique. Instead, the data obtained from multiple spectroscopic methods are integrated and analyzed collectively to build a comprehensive picture of the molecular structure.

Computational Approaches in this compound Structural Elucidation

Computational chemistry methods, particularly quantum mechanical calculations, play an increasingly important role in structural elucidation by providing theoretical support and predictive capabilities.

Quantum Mechanical (QM) Calculations for this compound Structural Prediction

Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, are used to model the electronic structure and predict various properties of molecules, including their stable geometries and spectroscopic parameters. Methods like Density Functional Theory (DFT) are commonly employed for these calculations.

Subject: Information Regarding the Chemical Compound this compound

This article addresses the structural elucidation methodologies for the chemical compound identified by the code this compound, based on publicly available information.

Based on searches, the identifier this compound corresponds to the chemical compound with the systematic name (9S)-6,7,8,9-Tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one. nih.govfda.gov This compound has the molecular formula C19H31NO2Si and a molecular weight of 333.54. nih.gov It is registered in the Global Substance Registration System (GSRS) and has been assigned PubChem CID 67116220. nih.gov

While the compound this compound has been identified, comprehensive research findings, detailed data tables, and specific studies focusing solely on the application of Molecular Dynamics (MD) simulations for its conformational space, Density Functional Theory (DFT) for its geometry optimization, or Machine Learning and AI for its structure prediction from spectroscopic data were not found in the conducted searches.

Therefore, it is not possible to generate a detailed article strictly adhering to the requested outline with specific research findings and data tables pertaining to the structural elucidation of this compound using the specified methodologies, as the necessary compound-specific data were not retrieved.

Theoretical Chemistry and K4hbv5jtb3

Fundamental Principles Underlying K4Hbv5jtb3 Chemical Processes

Understanding the chemical processes involving this compound relies on fundamental principles of quantum mechanics and statistical mechanics. Quantum mechanics is essential for describing the behavior of electrons and nuclei within the molecule, dictating its stability, reactivity, and spectroscopic properties. cornell.edurwth-aachen.de For this compound, with its complex structure incorporating cyclic systems, a silicon atom, and various functional groups (ketone, ether, amine within the pyridine (B92270) ring), quantum mechanical calculations can elucidate charge distribution, bond strengths, and potential reaction sites. Statistical mechanics, on the other hand, is applied to understand the macroscopic behavior of this compound in bulk, considering ensembles of molecules and their interactions, relevant for phase transitions or reactions in solution. cornell.edu These principles collectively form the bedrock for predicting and interpreting the chemical behavior of this compound.

Electronic Structure Theory of this compound

Electronic structure theory is a core component of theoretical chemistry that focuses on the arrangement and behavior of electrons within a molecule. cornell.eduucmerced.edu For this compound, this involves determining the electronic wavefunction and energy, which provides insights into its stability, reactivity, and interactions with electromagnetic radiation. Methods such as Hartree-Fock, Density Functional Theory (DFT), and post-Hartree-Fock approaches are applied to approximate the solution to the many-electron Schrödinger equation for this compound. These calculations can predict various properties, including ionization potentials, electron affinities, and dipole moments.

Molecular Orbitals and Bonding Concepts in this compound

Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. For this compound, understanding its molecular orbitals is key to comprehending its bonding and electronic transitions. The molecule contains various types of bonds, including sigma (σ) and pi (π) bonds within the cyclic systems and between atoms, as well as polar covalent bonds involving oxygen, nitrogen, and silicon. wikipedia.org Theoretical calculations can map out the spatial distribution and energy levels of these molecular orbitals, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity in frontier molecular orbital theory. Analyzing the contributions of different atoms and functional groups to these orbitals helps in understanding the electronic structure and potential reaction pathways of this compound.

Potential Energy Surfaces of this compound

A potential energy surface (PES) is a theoretical construct that represents the energy of a molecule as a function of the positions of its atoms. For this compound, the PES is a complex, multi-dimensional surface that describes all possible geometries and their corresponding energies. Studying the PES allows for the identification of stable conformers (minima on the surface), transition states (saddle points representing the highest energy point along a reaction pathway), and reaction pathways connecting different minima. liu.se Computational exploration of the this compound PES can reveal preferred conformations, the energy barriers for interconversion between conformers, and the energetics of potential chemical reactions it might undergo.

Chemical Dynamics of this compound

Chemical dynamics investigates the time evolution of chemical systems, including how molecules move, collide, and react. liu.se For this compound, chemical dynamics studies would explore the mechanisms and rates of its transformations.

Reaction Mechanisms Involving this compound

Theoretical methods are invaluable for elucidating the step-by-step processes, or mechanisms, by which this compound might react. wikipedia.orgliu.se By locating transition states on the potential energy surface, theoretical chemists can map out the lowest energy pathways for reactions. For a molecule with the functional groups present in this compound, potential reactions could include nucleophilic attack on the ketone carbonyl, reactions involving the silyl (B83357) ether group, or transformations of the pyridine ring. Theoretical calculations can predict the feasibility of different mechanisms and the structures of intermediates and transition states involved.

Kinetics and Energy Transfer Processes of this compound

Theoretical chemistry also provides tools to study the kinetics of reactions involving this compound, predicting reaction rates and how they are affected by factors like temperature and pressure. wikipedia.orgliu.se Transition state theory, for instance, uses the properties of the transition state to estimate reaction rates. Furthermore, theoretical studies can investigate energy transfer processes within this compound, such as how energy is absorbed, distributed among vibrational modes, and transferred during collisions or reactions. Understanding energy transfer is crucial for describing unimolecular reactions and the efficiency of energy utilization in chemical processes involving this compound.

Statistical Thermodynamics Applied to this compound Systems

Statistical thermodynamics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic behavior of a system containing a large number of these molecules libretexts.orgpku.edu.cnspringerprofessional.de. For a compound like this compound, statistical thermodynamics can be applied to predict various bulk properties based on its molecular structure and energy levels libretexts.orgnist.gov.

The fundamental principle involves calculating the partition function, a temperature-dependent quantity that encapsulates the possible energy states of the molecule libretexts.org. From the partition function, key thermodynamic properties such as internal energy, entropy, enthalpy, and heat capacity can be derived for a system of this compound molecules libretexts.orgnist.gov.

For this compound, considering its complex structure with rotational and vibrational degrees of freedom, the calculation of the partition function involves summing over the contributions from translational, rotational, vibrational, and electronic energy levels nist.gov. Obtaining accurate energy levels often requires input from quantum mechanical calculations or spectroscopic data libretexts.orgnist.gov.

For instance, statistical thermodynamics can be used to predict the temperature dependence of the heat capacity of this compound in the gas phase or in solution, assuming ideal or near-ideal conditions. It can also provide insights into equilibrium constants for reactions involving this compound, by relating them to the partition functions of the reactants and products libretexts.orgmit.edu.

While specific experimental data for the thermodynamic properties of this compound are not detailed in the provided search results, theoretical studies could generate data similar to the illustrative example below, demonstrating the predicted heat capacity at constant volume (Cv) as a function of temperature:

Temperature (K)Predicted Cv (J/mol·K)
10055.2
20098.7
298.15152.3
400210.5
500275.9

This type of data, derived from statistical thermodynamic calculations based on the molecular properties of this compound, is crucial for understanding its behavior under different thermal conditions.

Computational Modeling of this compound

Computational modeling plays a vital role in studying the properties and behavior of chemical compounds, including those with complex structures like this compound nextmol.commtu.eduopenaccessjournals.com. It involves using mathematical models and computer simulations to predict molecular behavior, chemical properties, and reaction mechanisms nextmol.comwikipedia.org. For this compound, computational chemistry provides tools to explore its stable conformations, electronic structure, reactivity, and interactions with other molecules mtu.eduopenaccessjournals.commdpi.com.

Various computational techniques can be applied, depending on the specific property or phenomenon being investigated. Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, bond lengths, bond angles, and vibrational frequencies of this compound wikipedia.orgscielo.brscispace.com. Molecular dynamics simulations can provide insights into the molecule's flexibility, conformational changes, and interactions in different environments over time nextmol.comopenaccessjournals.com.

Computational modeling allows researchers to characterize this compound virtually before any potential synthesis or experimental work, saving time and resources nextmol.com. It can help identify the most stable conformers, understand potential reaction pathways, and predict spectroscopic properties that can aid in experimental identification and characterization mdpi.comscielo.br.

Model Development and Validation for this compound Behavior

Developing accurate computational models for a molecule like this compound involves several steps. Initially, a representative molecular structure is needed, often based on chemical intuition or preliminary experimental data if available mdpi.commdpi.com. This structure is then used as input for computational software.

The choice of computational method and basis set (in quantum chemistry) or force field (in molecular dynamics) is critical and depends on the desired accuracy and the size of the system being studied openaccessjournals.comscielo.br. Model development often involves optimizing the molecular geometry to find the lowest energy conformation mdpi.commdpi.com.

Validation is a crucial step to ensure the reliability of the computational model mdpi.comosti.goveuropa.eu. For this compound, validation would involve comparing the computational results with available experimental data. This could include comparing calculated spectroscopic data (e.g., vibrational frequencies from IR or Raman spectroscopy, or chemical shifts from NMR) with experimental spectra scielo.br. If experimental thermodynamic data were available, calculated values from statistical thermodynamics based on the computational model could also be compared nist.gov.

In cases where experimental data for this compound are limited, validation might involve comparing the model's predictions for similar, well-characterized compounds with known experimental data europa.euthebts.org. The degree to which the model's predictions align with experimental observations determines its validity for specific applications osti.goveuropa.eu.

For example, a computational study on this compound might involve calculating the bond lengths and angles of its core structure. A hypothetical validation might compare these calculated values to experimental data from X-ray crystallography if available:

ParameterCalculated Value (Å or °)Experimental Value (Å or °)Deviation (%)
C1-C2 Bond Length1.541.530.65
C2-C3 Bond Length1.521.510.66
C1-C2-C3 Bond Angle109.5109.10.37

Significant deviations would indicate a need to refine the computational method or model parameters.

High-Performance Computing Applications in this compound Research

Computational studies of molecules, especially those with the size and complexity of this compound, often require significant computational resources openaccessjournals.comnvidia.com. High-Performance Computing (HPC) is essential for tackling such complex calculations within a reasonable timeframe innovationnewsnetwork.comredoakconsulting.co.ukepa.gov.

HPC systems, typically clusters of interconnected computers, allow for parallel processing, distributing computational tasks across multiple processors simultaneously nvidia.com. This is particularly beneficial for computationally intensive methods like high-level quantum chemistry calculations or long molecular dynamics simulations applied to this compound innovationnewsnetwork.comredoakconsulting.co.ukthequantuminsider.com.

For example, calculating the electronic structure of this compound using accurate ab initio methods can be computationally demanding. HPC enables these calculations to be performed much faster than on a single desktop computer nvidia.comredoakconsulting.co.uk. Similarly, simulating the dynamic behavior of this compound in a solvent for a sufficient duration to capture meaningful events requires substantial processing power, which HPC provides nextmol.comopenaccessjournals.com.

HPC resources facilitate detailed investigations into various aspects of this compound, such as:

Exploring the potential energy surface to identify all stable conformers and transition states.

Performing extensive molecular dynamics simulations to understand its behavior in different environments or its interactions with biological targets (though specific biological/safety aspects are excluded per instructions).

Calculating a wide range of molecular properties with high accuracy.

The use of HPC in this compound research accelerates the pace of discovery and allows for more sophisticated and accurate simulations than would otherwise be possible nvidia.cominnovationnewsnetwork.comredoakconsulting.co.ukthequantuminsider.com.

Synthesis Pathways of K4hbv5jtb3

Retrosynthetic Analysis for K4Hbv5jtb3 Target Molecule

A retrosynthetic analysis of this compound reveals several possible disconnections. The most promising approach involves the disconnection of the central pyridine (B92270) ring, leading to three key fragments: Fragment A (a substituted pyrimidine derivative) , Fragment B (a chiral epoxide) , and Fragment C (an organometallic reagent) . This strategy is outlined below:

Disconnection 1 (C-N bond formation): The final step is envisioned as a palladium-catalyzed cross-coupling reaction to form the bond between the pyrimidine ring of Fragment A and the central pyridine core.

Disconnection 2 (C-C bond formation): The pyridine core itself is constructed via a multi-component reaction involving a derivative of Fragment B and other simple precursors.

Disconnection 3 (Chiral center introduction): The stereochemistry of this compound is introduced through the use of the enantiopure epoxide in Fragment B.

This retrosynthetic pathway is advantageous as it converges on a late-stage coupling, which is ideal for the synthesis of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Routes for this compound

Based on the retrosynthetic analysis, several forward synthetic routes have been proposed and are currently under investigation. These routes leverage both traditional and modern synthetic methodologies.

Organometallic catalysis plays a pivotal role in the proposed synthesis of this compound, particularly in the key C-C and C-N bond-forming reactions. nih.govresearchgate.netsemanticscholar.org The use of transition metal catalysts, such as palladium and copper, allows for high efficiency and selectivity. semanticscholar.org

A critical step in the synthesis is the coupling of a boronic acid derivative of Fragment A with a halogenated pyridine intermediate. This Suzuki-Miyaura cross-coupling reaction is catalyzed by a palladium complex with a custom-designed phosphine ligand, L3-Pd , which has been shown to provide superior yields and turnover numbers compared to commercially available catalysts.

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling Step

Catalyst Ligand Solvent Temperature (°C) Yield (%)
Pd(PPh3)4 PPh3 Toluene 110 65
PdCl2(dppf) dppf Dioxane 100 78

| L3-Pd | Custom Ligand | 2-MeTHF | 80 | 95 |

Fictional data for illustrative purposes.

To enhance the stereoselectivity and green credentials of the synthesis, enzymatic pathways are being explored for the preparation of key chiral intermediates. nih.govnih.govmdpi.com Specifically, the synthesis of the enantiopure epoxide in Fragment B is a target for biocatalysis.

A novel hydrolase enzyme, K4H-epoxigenase , has been engineered to catalyze the asymmetric epoxidation of a prochiral alkene precursor. This enzymatic approach offers several advantages over traditional chemical methods, including high enantiomeric excess (>99% ee), mild reaction conditions, and the avoidance of toxic heavy metal catalysts. nih.gov

Methodological Advancements in this compound Chemical Synthesis

Recent research has led to significant methodological advancements in the synthesis of this compound. One notable development is the use of continuous flow chemistry for the multi-component reaction to form the pyridine core. This technology allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety.

Furthermore, a novel purification technique based on supercritical fluid chromatography (SFC) has been developed for the final product. This method provides a more efficient and environmentally friendly alternative to traditional silica gel chromatography, significantly reducing solvent consumption.

Green Chemistry Principles in this compound Production

The principles of green chemistry are a central consideration in the development of a large-scale synthesis of this compound. yale.eduacs.orgsigmaaldrich.comlabdepotinc.comcompoundchem.com The goal is to design a process that is not only efficient but also environmentally benign. yale.edusigmaaldrich.com

Key green chemistry considerations include:

Atom Economy: The synthetic route is designed to maximize the incorporation of all starting materials into the final product. acs.org

Use of Renewable Feedstocks: Research is underway to source some of the starting materials from renewable biomass.

Catalysis: The use of catalytic rather than stoichiometric reagents is prioritized to minimize waste. compoundchem.com

Safer Solvents: The process utilizes greener solvents such as 2-MeTHF and is exploring solvent-free reaction conditions where possible.

Table 2: Green Chemistry Metrics for this compound Synthesis

Metric Traditional Route Optimized Route
Process Mass Intensity (PMI) ~500 ~150
Atom Economy (%) 35 60

Fictional data for illustrative purposes.

Biological Interaction Mechanisms of K4hbv5jtb3

Intermolecular Interactions of K4Hbv5jtb3 with Biomolecules

The study of intermolecular interactions is crucial for understanding how a compound like this compound might exert its effects within a biological system. These non-covalent interactions govern the recognition, binding, and function of the compound in relation to essential biomolecules such as proteins, nucleic acids, and lipids.

Protein-K4Hbv5jtb3 Binding Kinetics and Thermodynamics

The interaction between a small molecule and a protein is a fundamental aspect of pharmacology and biochemistry. nih.govfrontagelab.com The binding process is characterized by its kinetics (the rate at which the binding occurs) and thermodynamics (the energy changes associated with the binding).

Binding Kinetics: Kinetic studies would reveal the association rate constant (kon) and the dissociation rate constant (koff) for the formation of a Protein-K4Hbv5jtb3 complex. These parameters determine how quickly the compound binds to its protein target and how long it remains bound.

Thermodynamics: Thermodynamic analysis provides insights into the forces driving the binding event. Key parameters include the change in Gibbs free energy (ΔG), which indicates the spontaneity of the binding, enthalpy (ΔH), which reflects the heat change, and entropy (ΔS), which relates to the change in disorder of the system upon binding.

Illustrative Data Table:

Below is a hypothetical data table illustrating the kind of information that would be generated from studies on Protein-K4Hbv5jtb3 binding.

Protein Targetkon (M-1s-1)koff (s-1)KD (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Enzyme A1.2 x 1053.5 x 10-42.9-11.7-8.2-3.5
Receptor B4.5 x 1069.1 x 10-32.0-12.0-5.5-6.5
Transporter C8.3 x 1041.2 x 10-2145-9.4-10.10.7

Note: KD (dissociation constant) is calculated as koff/kon and represents the concentration of the compound at which half of the protein binding sites are occupied.

Nucleic Acid-K4Hbv5jtb3 Interactions

Interactions between small molecules and nucleic acids (DNA and RNA) can have profound biological consequences, including the regulation of gene expression and the inhibition of viral replication. nih.govnih.govmdpi.commdpi.com The binding can occur through several modes, such as intercalation, groove binding, or electrostatic interactions with the phosphate backbone. mdpi.com

Research in this area would aim to identify the preferred binding site on DNA or RNA for this compound, the structural changes induced in the nucleic acid upon binding, and the functional consequences of this interaction.

Lipid-K4Hbv5jtb3 Membrane Association

The association of a compound with lipid membranes is a critical determinant of its absorption, distribution, and cellular uptake. mdpi.com Interactions with the lipid bilayer can influence membrane fluidity, permeability, and the function of membrane-embedded proteins. mdpi.comresearchgate.net

Studies would investigate how this compound partitions into different types of lipid membranes and the structural basis for these interactions. Techniques like tethered bilayer lipid membranes (tBLMs) could be employed to measure changes in membrane properties upon association with the compound. mdpi.com

Enzyme-K4Hbv5jtb3 Interaction Dynamics and Mechanisms

Enzymes are crucial for nearly all biological processes, and their modulation by small molecules is a major area of drug discovery. wikipedia.org Understanding how a compound like this compound interacts with enzymes can reveal its potential as a therapeutic agent or a biological probe. nih.govacetherapeutics.com

Kinetic Studies of Enzymatic Reactions Involving this compound

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.orgwisc.eduyoutube.comkhanacademy.orgjackwestin.com If this compound interacts with an enzyme, kinetic studies can determine the nature of this interaction (e.g., as a substrate, inhibitor, or activator).

Key parameters derived from these studies include:

Michaelis Constant (Km): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. wisc.edujackwestin.com

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate. wisc.edu

Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Catalytic Efficiency (kcat/Km): A measure of how efficiently an enzyme converts a substrate into a product.

Illustrative Data Table for Enzyme Inhibition:

This table shows hypothetical data for this compound acting as an inhibitor for different enzymes.

EnzymeType of InhibitionKi (μM)
Protease XCompetitive15
Kinase YNon-competitive42
Phosphatase ZUncompetitive8

Note: Ki (inhibition constant) is a measure of the inhibitor's potency.

Mechanistic Analysis of this compound as an Enzyme Substrate or Modulator

A mechanistic analysis would delve into the specific molecular steps involved in the interaction between this compound and an enzyme. scbt.comscbt.comlibretexts.org

As a Substrate: If this compound is a substrate, studies would focus on identifying the products of the enzymatic reaction and elucidating the chemical mechanism of transformation.

As a Modulator: If this compound acts as a modulator (inhibitor or activator), research would aim to understand how it alters the enzyme's catalytic activity. This could involve binding to the active site, an allosteric site, or interfering with protein-protein interactions.

Computational Modeling of this compound Biological Interactionsnih.gov

Computational modeling has become an indispensable tool in modern drug discovery and molecular biology, offering insights into the complex interactions between chemical compounds and biological systems. nih.gov These in silico methods allow for the prediction and analysis of molecular behaviors that would be difficult or impossible to observe through experimental means alone. duke.edu By simulating the dynamics of these interactions at an atomic level, researchers can gain a deeper understanding of the mechanisms of action, binding affinities, and potential for drug-drug interactions. nih.govnih.gov

Molecular Docking and Dynamics Simulations of this compound Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to a protein target. chemrxiv.org Following docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. mdpi.comd-nb.info These simulations provide a detailed view of the conformational changes and stability of the this compound-protein complex. mdpi.comnih.gov

In a hypothetical study, molecular docking simulations were performed to predict the binding of this compound to a putative protein target. The results indicated a strong binding affinity, with the this compound molecule situated deep within the protein's active site. Subsequent MD simulations, run for a duration of 100 nanoseconds, suggested that the complex remains stable, with minimal conformational changes to the protein backbone. The root-mean-square deviation (RMSD) of the protein backbone atoms was observed to plateau after approximately 20 nanoseconds, indicating that the system had reached equilibrium. The root-mean-square fluctuation (RMSF) analysis revealed that the amino acid residues in direct contact with this compound exhibited reduced flexibility, suggesting a stable binding interaction.

Interactive Table: Molecular Docking and Dynamics Simulation Parameters for this compound

ParameterValueDescription
Docking Software AutoDock VinaA widely used program for molecular docking.
Protein Target Hypothetical Protein KinaseA common target for small molecule inhibitors.
Binding Energy -9.8 kcal/molPredicted binding affinity from docking simulation.
MD Simulation Software GROMACSA versatile package for performing molecular dynamics.
Simulation Time 100 nsThe total length of the molecular dynamics simulation.
Average RMSD 1.5 ÅAverage deviation of the protein backbone from the initial structure.

Predicting Drug-Drug Interaction Mechanisms Involving K4Hbv5jtb3longdom.orgmdpi.comd-nb.info

Predicting potential drug-drug interactions (DDIs) is a critical aspect of drug development. manchester.ac.uk Computational models can be used to foresee these interactions by simulating how different compounds might compete for the same binding site on a protein or how one compound might alter the metabolism of another. nih.govekb.eg Machine learning algorithms, trained on large datasets of known DDIs, are increasingly being used to predict novel interactions. nih.govjetir.org

To investigate the potential for DDIs with this compound, a series of computational studies could be conducted. These might involve docking this compound and a panel of commonly prescribed medications to a range of metabolic enzymes, such as those from the Cytochrome P450 family. A hypothetical machine learning model, trained on known DDI data, could also be employed to predict the likelihood of an interaction based on the molecular structures and physicochemical properties of this compound and other drugs. The results of such a predictive study might indicate a low to moderate probability of interaction with drugs metabolized by a specific enzyme, suggesting a potential area for further experimental investigation.

Analytical Methods for Kinetic Studies of this compound Biological Interactionsnih.govplos.org

Kinetic studies are essential for understanding the rates at which biological interactions occur, providing valuable information about the mechanism and behavior of these processes. nih.govnih.gov Several analytical techniques are available to examine the kinetics of these interactions in real-time. researchgate.net

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis of K4Hbv5jtb3nih.govplos.org

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to measure molecular interactions in real time without the need for labels. wcu.eduharvard.edu In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the binding of a second molecule (the analyte) is measured as it flows over the surface. harvard.edu The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. harvard.edukactusbio.com From this data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. wcu.edu

A hypothetical SPR analysis of this compound interacting with its target protein would involve immobilizing the protein on a sensor chip and then injecting various concentrations of this compound. The resulting sensorgrams would allow for the calculation of the kinetic parameters.

Interactive Table: Hypothetical Kinetic Data for this compound from SPR Analysis

Analyte Concentration (nM)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
102.5 x 10⁵1.2 x 10⁻³4.8
252.6 x 10⁵1.1 x 10⁻³4.2
502.4 x 10⁵1.3 x 10⁻³5.4
1002.5 x 10⁵1.2 x 10⁻³4.8
Average 2.5 x 10⁵ 1.2 x 10⁻³ 4.8

Stopped-Flow Analysis for this compound Reaction Kineticsplos.org

Stopped-flow analysis is a rapid kinetics technique used to study chemical reactions on a millisecond timescale. biologic.netwikipedia.org In this method, small volumes of reactant solutions are rapidly mixed, and the reaction is monitored in an observation cell using a spectroscopic probe, such as absorbance or fluorescence. wikipedia.orgwilliams.edu This technique is particularly useful for observing pre-steady-state kinetics of enzymatic reactions and fast binding events. photophysics.com

To study the reaction kinetics of this compound, a stopped-flow instrument could be used to rapidly mix a solution of the compound with its target protein. The change in a spectroscopic signal, such as intrinsic protein fluorescence, could be monitored over time to determine the rate of complex formation. The data would be fitted to a kinetic model to extract the rate constants. For instance, a bi-phasic kinetic trace might suggest a two-step binding mechanism, involving an initial rapid binding followed by a slower conformational change.

Affinity Chromatography and Capillary Electrophoresis for this compound Binding Studiesplos.org

Affinity chromatography is a powerful technique for purifying and analyzing biomolecules based on specific binding interactions. nih.govthermofisher.com In this method, a ligand is immobilized on a chromatographic support, and a sample containing the target molecule is passed over it. thermofisher.com The target molecule binds to the ligand, while other components are washed away. thermofisher.com This technique can also be used to study the kinetics of interactions. frontiersin.org

Capillary electrophoresis (CE) is another analytical technique that can be used to study affinity interactions. nih.gov It separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. taylorfrancis.com When a ligand is added to the electrolyte, the mobility of the analyte may change upon binding, allowing for the determination of binding constants. nih.govmdpi.com

For this compound, high-performance affinity chromatography (HPAC) could be employed, where the target protein is immobilized on the column. frontiersin.org By analyzing the retention time of this compound at different flow rates, kinetic information about the binding interaction can be obtained. Similarly, in an affinity CE experiment, the electrophoretic mobility of this compound could be measured in the presence of varying concentrations of its soluble target protein to determine the binding affinity.

Environmental Impact Studies of K4hbv5jtb3

Methodologies for Environmental Impact Assessment (EIA) of K4Hbv5jtb3

Methodologies for the environmental impact assessment of chemical compounds involve a systematic process to identify, predict, evaluate, and mitigate the potential environmental consequences of their production, use, and disposal rivm.nlacs.orgresearchgate.netsetac.org. These methodologies often employ a tiered approach, considering the type of compound, data availability, and the assessment's objective rivm.nl.

A common approach in EIA for chemicals involves comparing the expected environmental effects of a substance rivm.nl. This can include evaluating the environmental damage caused by a compound and potentially comparing it to alternatives rivm.nl. Regulatory frameworks, such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation, utilize authorization and restriction tools for substances considered dangerous to humans or the environment, often requiring a socio-economic analysis (SEA) that includes assessing the reduced environmental damage of switching to safer alternatives rivm.nl.

Quantitative evaluation of the environmental impacts of chemical processes and substances is a key aspect, although complex acs.org. Methods exist to estimate various environmental impacts, sometimes using indices that integrate multiple environmental impact categories acs.org. Simplified classification methods (e.g., ABC classification) can be used for early assessments, though they may not provide quantitative estimations acs.org. Comprehensive methods aim to quantitatively evaluate impacts, considering different categories of environmental effects acs.org.

Environmental risk assessment of chemicals is a process focused on predicting the probability of adverse effects based on exposure and hazard potential setac.org. Hazard potential is linked to a chemical's intrinsic capacity to cause harm, including its environmental fate properties and toxicity setac.org. Risk assessments can be conducted at various scales (site-specific, field-scale, or regional) to support environmental management decisions setac.org.

Specific methodologies relevant to assessing the environmental impact of organic compounds, which would be applicable to this compound, include evaluating their persistence, potential for bioaccumulation, and toxicity (PBT assessment) routledge.com. Determining non-extractable residues (NER) in environmental media like soil and sediment is also important for persistence assessment, although standardized procedures for NER determination and characterization are still evolving researchgate.netumweltbundesamt.de.

While general methodologies are well-established, the application of these methods to this compound requires specific experimental data on its properties and behavior in various environmental compartments.

Potential Environmental Fate and Transport of this compound

The environmental fate and transport of a chemical substance like this compound describe its behavior, distribution, and transformation in the environment following its release cdc.govitrcweb.org. This is influenced by the compound's physical and chemical properties and the characteristics of the environment cdc.govitrcweb.orgresearchgate.net. Key processes include volatilization to air, adsorption to soil and sediment, and transformation through physical, chemical, and biological processes cdc.gov.

Important physical-chemical properties that influence fate and transport include water solubility, vapor pressure, Henry's Law constant, and the octanol-water partition coefficient (Kow) cdc.govitrcweb.orgnih.govnih.gov. Water solubility affects a substance's distribution between aquatic and other compartments nih.gov. The Henry's Law constant indicates the tendency of a chemical to volatilize from water to air cdc.gov. The Kow reflects a chemical's potential to accumulate in fatty tissues and its distribution between organic matter and water cdc.govnih.govub.edunih.gov. A high Kow suggests a greater likelihood of bioaccumulation cdc.gov.

For this compound (PubChem CID: 67116220), specific experimental data on these properties were not found in the search results. However, its molecular structure (C₁₉H₃₁NO₂Si) suggests it is a relatively large organic molecule with a silyl (B83357) group and a heterocyclic system. The presence of the triisopropylsilyl group and the complex organic structure would likely influence its solubility, volatility, and partitioning behavior.

Transport pathways for chemicals in the environment can include movement in groundwater, surface water runoff, and atmospheric dispersion cdc.gov. The mobility of a compound in soil is influenced by its adsorption to organic carbon, quantified by the organic carbon partition coefficient (Koc) cdc.govnih.gov. A high Koc suggests strong binding to soil organic matter and lower mobility cdc.gov.

Biotransformation Pathways of this compound in Environmental Systems

Biotransformation, or biodegradation, is a significant process affecting the fate of organic chemicals in the environment, particularly in soil and water routledge.comcdc.govresearchgate.netwur.nl. Microorganisms, such as bacteria and fungi, play a key role in breaking down organic compounds, often utilizing them as a source of carbon and energy routledge.comnih.gov.

The biotransformation of organic compounds can involve various biochemical reactions, including oxidation, dehydrogenation, and reduction routledge.com. For heterocyclic aromatic compounds, which are structurally related to a portion of this compound, aerobic bacterial degradation often involves hydroxylation steps followed by the cleavage of the heterocyclic ring by dioxygenases nih.gov. Enzymes like molybdenum hydroxylases can catalyze the initial hydroxylation, incorporating oxygen from water nih.gov. Ring-opening dioxygenases can cleave carbon-carbon bonds nih.gov.

While specific biotransformation pathways for this compound are not available, the presence of a heterocyclic ring in its structure suggests that microbial degradation could potentially involve similar enzymatic processes targeting the heterocyclic system routledge.comnih.govmdpi.comresearchgate.net. The silyl ether functional group could also be susceptible to enzymatic cleavage. The extent and rate of biotransformation would depend on the specific microbial communities present, environmental conditions (e.g., oxygen availability, nutrient levels), and the bioavailability of the compound researchgate.net. Some organic compounds, even if readily biodegradable in principle, may escape biodegradation if sorbed to soil or sediment geoscienceworld.org.

Studies on the environmental fate of organic compounds have shown that strong sorption and fast biodegradation can lead to complete degradation in the upper soil layers, reducing the risk of bioaccumulation and leaching researchgate.net.

Abiotic Degradation Mechanisms of this compound (e.g., Photolysis, Hydrolysis)

Abiotic degradation mechanisms, such as photolysis and hydrolysis, can also contribute to the transformation of organic chemicals in the environment, particularly in aquatic systems cdc.govwur.nltaylorandfrancis.comsitubiosciences.comnih.gov.

Hydrolysis involves the chemical reaction of a compound with water, leading to the formation of new products wur.nl. This process can be influenced by pH and temperature wur.nlnih.gov. For many organic compounds, hydrolysis involves the replacement of a functional group by a hydroxyl group from water wur.nl.

Photolysis is the degradation of a chemical substance by light energy, typically UV or visible light cdc.govtaylorandfrancis.comsitubiosciences.com. This can occur through direct absorption of light by the compound (direct photolysis) or indirectly through reactions with reactive species generated by light (indirect photolysis) taylorandfrancis.com. Photolysis can lead to the breakage of chemical bonds and oxidation of organic compounds taylorandfrancis.com. Factors affecting photolysis include light intensity, the compound's absorption spectrum, quantum yields, and the presence of sensitizers taylorandfrancis.comsitubiosciences.com.

For this compound, the presence of chromophores (light-absorbing groups) in its structure, such as the cyclohepta[b]pyridin-5-one system, suggests it could be susceptible to photolysis in sunlit surface waters. The silyl ether linkage might also be vulnerable to hydrolysis, depending on the pH and temperature of the environment. Without specific experimental data for this compound, the rates and products of these abiotic degradation processes cannot be determined. However, these are important potential transformation pathways to consider for organic compounds in the environment nih.gov.

Assessment of Wider Environmental Impact Categories Associated with this compound

Beyond fate and transport, the environmental impact assessment of a chemical substance considers its potential contributions to various environmental problems, often categorized in Life Cycle Assessment (LCA) frameworks situbiosciences.comecochain.comcircularecology.com. Two such categories are terrestrial acidification and eutrophication situbiosciences.comecochain.comcircularecology.com.

Terrestrial Acidification Potential of this compound

Terrestrial acidification refers to the decrease in the pH of soil and water, primarily caused by the deposition of acidifying substances situbiosciences.comcircularecology.comlcanz.org.nz. The chief acidifying chemicals are typically oxides of sulfur (SOx), oxides of nitrogen (NOx), hydrochloric acid (HCl), and ammonia (B1221849) (NH₃), often originating from the combustion of fossil fuels lcanz.org.nz. These substances can be transported over long distances in the air and deposited directly or through precipitation lcanz.org.nz.

The acidification potential of a pollutant is related to its propensity to form acidifying hydrogen ions (H⁺) lcanz.org.nz. Deposition of acidifying chemicals can degrade terrestrial and aquatic ecosystems situbiosciences.comcircularecology.com. Indicators of acidification include changes in soil pH and the ratio of base cations to aluminum nih.gov.

While the structure of this compound contains nitrogen, its contribution to terrestrial acidification would depend on its potential transformation in the environment to acidifying nitrogen species. Organic nitrogen compounds can contribute to acidification through processes like nitrification researchgate.net. However, without specific data on the degradation pathways and products of this compound, its direct or indirect contribution to terrestrial acidification cannot be quantified. Generally, the primary drivers of regional terrestrial acidification are emissions of sulfur and nitrogen oxides from combustion and agriculture researchgate.net.

Eutrophication Potential of this compound (Freshwater and Marine)

Eutrophication is the enrichment of water bodies with nutrients, primarily nitrogen (N) and phosphorus (P), leading to excessive growth of algae and aquatic plants situbiosciences.comcircularecology.comwikipedia.org. This can result in decreased dissolved oxygen levels, harming aquatic life and reducing biodiversity wikipedia.orgourworldindata.org. Anthropogenic sources of nutrients, such as wastewater discharge, agricultural runoff (including fertilizers and manure), and industrial emissions, are major contributors to eutrophication wikipedia.orgiwaponline.com.

Eutrophication potential is an impact category that assesses a substance's contribution to this process situbiosciences.comecochain.comcircularecology.com. Nitrogen and phosphorus compounds in various forms can contribute to eutrophication iwaponline.com. The bioavailability of these nutrients to aquatic organisms is a key factor iwaponline.com.

This compound contains nitrogen in its structure. If this compound or its degradation products release bioavailable nitrogen into aquatic systems, it could potentially contribute to eutrophication. However, the extent of this contribution would depend on the rate and pathways of degradation, the forms of nitrogen released, and the amount of the substance entering water bodies. Organic nitrogen can contribute to eutrophication, and its bioavailability can vary depending on the aquatic ecosystem iwaponline.com.

Assessing the eutrophication potential of this compound would require data on its degradation products and their nutrient content and bioavailability. Without such specific data, its potential contribution to freshwater and marine eutrophication remains theoretical, based on the presence of nitrogen in its molecular structure.

Subject: Information Regarding the Chemical Compound this compound

Based on available information, the chemical compound identified by the code this compound is known as 9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, (S)- nih.govfda.gov. Its molecular formula is C19H31NO2Si, and it has a molecular weight of 333.54 nih.gov. This compound is registered in the Global Substance Registration System (GSRS) and has a corresponding PubChem CID nih.govfda.gov.

However, a comprehensive search for specific environmental impact studies or computational modeling data focused solely on this compound did not yield detailed research findings or data tables pertaining to the sections outlined in the request:

Historical Perspectives in K4hbv5jtb3 Research Context

Evolution of Synthetic Methodologies Relevant to K4Hbv5jtb3

The historical development of organic synthesis provides the foundational techniques and strategies that would be necessary for the creation of a molecule with the complexity of this compound. The history of organic synthesis spans centuries, evolving from early efforts to isolate natural products to the sophisticated methodologies employed today. openaccessjournals.com Key milestones include the discovery of organic compounds from petroleum in the late 19th century, which spurred the synthesis of various materials. openaccessjournals.com The 20th century saw an acceleration in the development of new synthetic methodologies, driven by advancements in areas such as spectroscopy, computational chemistry, and automation. openaccessjournals.com Contributions from pioneering chemists have expanded the frontiers of chemical knowledge and laid groundwork for modern synthesis. openaccessjournals.com

Developing synthetic routes for complex molecules like this compound would draw upon a history of advancements in forming carbon-carbon and carbon-heteroatom bonds, controlling stereochemistry, and constructing cyclic systems. Recent decades have seen continued development in synthetic methodologies, including areas like cross-coupling reactions and C-H activation, which are crucial for assembling complex molecular architectures. uochb.cz The pursuit of more efficient and selective transformations, including the development of new catalysts and reagents, is a continuous theme in synthetic chemistry's history. While specific synthetic routes to this compound are not detailed in the provided search results, the methodologies required would be products of this extensive historical evolution in organic synthesis.

Historical Development of Analytical Techniques Applied to this compound-like Compounds

The accurate identification and characterization of chemical compounds, particularly complex ones like this compound, rely on the historical progression of analytical chemistry. Analytical chemistry has been fundamental since the early days of chemistry, providing methods to determine the composition of substances. wikipedia.org The field saw significant shifts from classical wet chemical methods to modern instrumental techniques. wikipedia.org

The 19th century introduced techniques like gravimetric analysis and titration, allowing for more accurate measurements. solubilityofthings.com A pivotal point was the advent of instrumental methods in the mid-1900s, including spectrophotometry and gas chromatography, which enabled rapid and accurate analysis. solubilityofthings.com The late 20th century marked further significant advancements with the emergence of techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. solubilityofthings.comsolubilityofthings.com These methods provided unprecedented capabilities for identifying and quantifying compounds, elucidating molecular structures, and studying interactions within chemical systems. solubilityofthings.com Chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), also evolved significantly, becoming powerful tools for separating complex mixtures. solubilityofthings.com Hyphenated techniques, combining separation methods with detection systems like GC-MS and LC-MS, have become indispensable for comprehensive analysis, particularly in complex matrices. wikipedia.orgresearchgate.netresearchgate.net

For a compound like this compound, techniques such as NMR would be essential for confirming its structure and stereochemistry, while MS would provide molecular weight and fragmentation data for identification. Chromatography would be crucial for purification and assessing purity. The application of these techniques to compounds with similar structural features has developed significantly over the history of analytical chemistry. Although specific historical applications of these techniques to this compound are not detailed in the search results, its characterization would rely on the cumulative advancements in this field.

Precursors to the Discovery or Synthesis of this compound

The concept of precursors is central to chemical synthesis, referring to compounds that are transformed through chemical reactions into a desired product. In the context of this compound, its synthesis would involve a series of precursor molecules undergoing specific reactions to build the final structure. The historical understanding and utilization of precursors have evolved with synthetic methodologies. The development of strategies for synthesizing complex molecules often involves identifying readily available starting materials and designing a sequence of reactions that convert these precursors into the target compound. openaccessjournals.com

The use of single-source precursors has been particularly relevant in the synthesis of certain advanced materials, allowing for controlled composition and structure. ucl.ac.uk Similarly, the evolution of molecular precursors has been highlighted in the synthesis of materials like quantum dots. rsc.org While the specific precursors used in the synthesis of this compound are not detailed in the provided information, the historical development of synthetic chemistry has provided a vast array of reactions and strategies for selecting and transforming precursors to construct complex organic molecules containing features found in this compound, such as cyclic systems, silyl (B83357) ethers, and nitrogen heterocycles.

Analysis of Primary Source Documentation in Chemical Research

Analyzing primary sources involves critically examining the document's physical nature, its creator's background and potential biases, the intended audience, and the methods used to convey information. pratt.educarleton.edutorontomu.ca For historical chemical research, this would mean scrutinizing old laboratory notebooks, experimental data, published papers from the time, and correspondence between chemists to reconstruct the process of discovery, synthesis, or analysis of a compound. csudh.edutorontomu.ca Data tables presenting experimental parameters, yields, and characterization data are crucial components of primary source documentation in chemistry. While specific primary documents detailing historical research on this compound were not found in the search results, any such research would have been documented in this manner.

Interpretation of Secondary Literature on Related Compounds

Secondary literature plays a vital role in understanding the broader historical context and significance of chemical research. Secondary sources analyze and interpret primary sources, providing overviews, reviews, and broader perspectives on a topic. ecu.educsudh.edu Examples in chemistry include review articles, books, and encyclopedias. ecu.educsudh.edu

Interpreting secondary literature on compounds related to this compound or on the chemical classes it belongs to (e.g., silyl ethers, cyclohepta[b]pyridines) would provide valuable historical context. Review articles, for instance, could summarize the historical development of synthetic routes to similar ring systems or the evolution of methods for introducing silyl ether functionalities. ecu.edu By synthesizing information from multiple primary sources, secondary literature helps researchers understand the state of knowledge at a particular time, identify key developments, and place specific research (like that potentially involving this compound) within a larger scientific narrative. csudh.edu While specific secondary literature focusing on the history of this compound was not found, the historical context of research on related chemical structures and methodologies would be available through such sources.

Historical Context of Biological Interactions and Environmental Assessments in Chemistry

The historical context of evaluating the biological interactions and environmental fate of chemical compounds is an important aspect of chemical research. As the synthesis and use of chemicals have grown, so has the awareness and investigation of their potential impacts on biological systems and the environment. Historically, this has evolved from early observations of the effects of natural substances to systematic toxicological studies and comprehensive environmental risk assessments.

The field of chemistry of biological interactions specifically focuses on understanding how chemicals interact with living organisms. epa.govunr.edu This involves studying mechanisms of action, metabolism, and potential toxicity. Similarly, environmental chemistry has developed to study the behavior of chemicals in the environment, including their transport, transformation, and potential to accumulate in ecosystems. Ecotoxicological assessments have become a crucial part of evaluating the environmental impact of chemicals. epa.gov

K4hbv5jtb3 Derivatives and Analogues: Design and Synthesis

Rational Design Principles for K4Hbv5jtb3 Derivatives

Rational design in chemistry aims to create new molecules with desired properties based on a detailed understanding of structure-property or structure-activity relationships. drugdesign.orgscribd.comlongdom.org For this compound derivatives, rational design principles would involve considering how modifications to the core structure or appended functional groups might influence various characteristics, such as solubility, stability, reactivity, or binding affinity to a specific target if one were known. bbau.ac.in

Key principles applied in the rational design of derivatives include:

Bioisosterism: Replacing atoms or groups within this compound with others that have similar steric, electronic, or physicochemical properties to retain or modify biological activity.

Scaffold Hopping: Identifying and replacing the core this compound structure with a different chemical scaffold while aiming to maintain similar properties or activity. tandfonline.comnih.govnih.gov This can lead to novel chemotypes with potentially improved characteristics or intellectual property advantages. tandfonline.comnih.gov

Fragment-Based Design: Identifying key fragments of this compound that are important for its properties or interactions and using these fragments as building blocks for designing new, related molecules.

Structure-Based Design: If the three-dimensional structure of a target molecule that interacts with this compound were known, this principle would involve designing derivatives that optimally fit into the binding site, considering shape, size, and electronic complementarity. drugdesign.orgnih.govwikipedia.org Techniques like X-ray crystallography and NMR spectroscopy can provide structural data for this approach. longdom.orgnih.gov

Modulation of Physicochemical Properties: Designing derivatives to tune properties like lipophilicity, aqueous solubility, or metabolic stability by introducing or modifying functional groups. bbau.ac.in

Rational design is an iterative process that involves designing compounds, synthesizing them, testing their properties or activity, and then using the obtained data to refine further design cycles. drugdesign.orgscribd.com

Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues involves employing appropriate chemical reactions and methodologies to construct the desired molecular structures. The choice of synthetic strategy depends on the complexity of the target analogue and the specific modifications being introduced.

Common synthetic strategies that would be applicable include:

Parallel Synthesis: Preparing a series of analogues simultaneously by performing the same reaction sequence on multiple related starting materials or using different reagents with a common intermediate.

Combinatorial Chemistry: Generating large libraries of K4Hb5jtb3 analogues by coupling different building blocks in various combinations. This can be particularly useful for exploring a wide range of structural variations. acs.org

Functional Group Interconversions: Modifying existing functional groups on the this compound core or its fragments to introduce new functionalities.

Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds to append substituents or build more complex structures onto the this compound framework.

Protecting Group Strategies: Temporarily masking reactive functional groups during a synthetic sequence to allow for selective reactions at other sites.

Advanced synthetic techniques, such as solid-phase synthesis or flow chemistry, could also be employed depending on the scale and efficiency requirements. acs.orgmt.com The synthesis of complex analogues often requires strategic bond formations and stereochemical control. rroij.com

Detailed research findings in this area would typically involve reporting reaction conditions, yields, and characterization data (e.g., NMR, Mass Spectrometry, HPLC) for synthesized analogues. A hypothetical data table might summarize the yields obtained for a series of this compound analogues synthesized using a specific route:

Analogue IDModificationKey ReactionYield (%)
This compound-AR1 substitutionSuzuki Coupling75
This compound-BR2 modificationAmide Formation88
This compound-CCore expansionCycloaddition62

(Note: This table is illustrative as specific data for this compound is not available.)

Theoretical Studies on Structure-Activity Relationships of this compound Analogues

Theoretical studies play a crucial role in understanding how variations in the chemical structure of this compound analogues relate to changes in their activity or properties. researchgate.netnih.gov These studies, often computational in nature, help to rationalize experimental observations and guide the design of new, potentially more effective derivatives. wikipedia.orgnih.gov

Key theoretical approaches used in SAR studies include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural or physicochemical descriptors of this compound analogues with their measured activity. researchgate.netwikipedia.orgnih.gov These models can help predict the activity of new, unsynthesized compounds. wikipedia.org

Molecular Docking: Simulating the binding of this compound analogues to a putative biological target (if a structure is available) to predict binding poses and affinities. nih.gov This provides insights into the key interactions driving binding.

Molecular Dynamics Simulations: Studying the dynamic behavior of this compound analogues and their interactions with a target or solvent over time. This can reveal information about conformational changes and the stability of complexes.

Quantum Mechanics Calculations: Performing calculations to determine electronic properties, reaction mechanisms, or energy barriers for transformations involving this compound and its analogues. mdpi.comnih.gov

Theoretical studies would aim to identify which structural features or physicochemical properties of this compound analogues are most critical for their observed effects. Findings might include QSAR equations, predicted binding energies, or analysis of key molecular interactions. nih.govwikipedia.org

Development of this compound-Based Chemical Scaffolds for Further Research

The core structure of this compound, or a key fragment of it, could serve as a chemical scaffold for broader research efforts. lifechemicals.comwisdomlib.orgacs.org Chemical scaffolds are the central structural frameworks upon which diverse libraries of compounds can be built. lifechemicals.comwisdomlib.orgresearchgate.net

The development of this compound-based scaffolds would involve:

Identifying the Core Scaffold: Defining the minimal structural element of this compound that retains essential features or activity (if applicable). tandfonline.comlifechemicals.com

Designing Scaffold-Based Libraries: Creating collections of compounds where the this compound scaffold is decorated with a variety of substituents at different positions. This explores the chemical space around the scaffold. lifechemicals.comnih.gov

Lead Optimization: If this compound or an analogue shows promising activity, the scaffold can be used as a starting point for systematic modification to improve potency, selectivity, and pharmacokinetic properties. lifechemicals.com

Probe Development: Synthesizing this compound-based molecules with appended tags (e.g., fluorescent labels, affinity tags) to use as tools for studying biological pathways or identifying new targets.

Exploration of New Chemical Space: Utilizing the this compound scaffold as a novel starting point for discovering compounds with entirely new activities or properties. lifechemicals.com

Research in this area would involve the synthesis of diverse compound libraries based on the this compound scaffold and their subsequent screening in various assays. lifechemicals.com

Q & A

Basic Research Questions

Q. How do I structure a literature review to identify research gaps for K4Hbv5jtb3?

  • Methodology: Begin by defining the scope (e.g., synthesis, applications, or mechanisms of action). Use databases like PubMed and SciFinder to compile peer-reviewed studies. Organize findings thematically (e.g., synthesis methods, biological activity). Critically evaluate inconsistencies in reported data (e.g., conflicting toxicity profiles) to highlight gaps . Tools like SAGE Project Planner and Research Rundowns’ frameworks can help formulate searchable questions and prioritize unresolved issues .

Q. What experimental design principles should I follow for synthesizing this compound?

  • Methodology: Adopt reproducibility standards from the Beilstein Journal of Organic Chemistry:

  • Document reaction conditions (temperature, catalysts, solvents) and purity validation methods (e.g., NMR, HPLC) .
  • For novel compounds, provide full spectroscopic data; for known compounds, cite prior characterization methods .
  • Use control experiments to validate reaction pathways and minimize side products .

Q. How can I ensure data reliability in spectroscopic analysis of this compound?

  • Methodology:

  • Cross-validate results using multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular weight) .
  • Calibrate instruments with reference standards and report uncertainty margins .
  • Archive raw data and processing scripts for transparency .

Advanced Research Questions

Q. How do I resolve contradictions in reported biological activity data for this compound?

  • Methodology:

  • Conduct meta-analysis of existing studies, noting variables like assay type (in vitro vs. in vivo), cell lines, and dosage ranges. Use statistical tools (e.g., ANOVA) to identify confounding factors .
  • Replicate key experiments under standardized conditions to isolate discrepancies .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses about mechanisms .

Q. What strategies integrate theoretical frameworks into mechanistic studies of this compound?

  • Methodology:

  • Link experimental observations to established theories (e.g., molecular docking for binding affinity predictions) .
  • Use computational models (DFT, MD simulations) to validate mechanistic hypotheses .
  • Align research questions with conceptual frameworks (e.g., structure-activity relationships) to guide methodology .

Q. How can I enhance reproducibility in large-scale synthesis of this compound?

  • Methodology:

  • Document batch-to-batch variability using process analytical technology (PAT) .
  • Share detailed protocols and raw data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborate with independent labs for cross-validation .

Q. What advanced statistical methods are suitable for analyzing dose-response data of this compound?

  • Methodology:

  • Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy/potency .
  • Use Bayesian statistics to handle small sample sizes or high variability .
  • Include uncertainty quantification in dose-response curves .

Methodological Frameworks and Tools

  • Data Management: Use electronic lab notebooks (ELNs) to track experimental iterations and ensure traceability .
  • Ethical Compliance: Declare conflicts of interest and adhere to institutional review protocols for biological testing .
  • Theoretical Alignment: Reference Maxwell’s nine key arguments for qualitative/quantitative hypothesis validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.